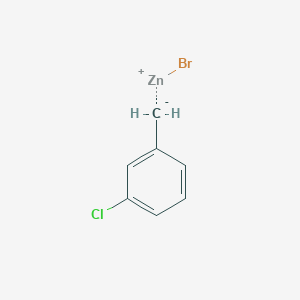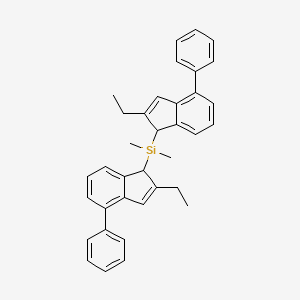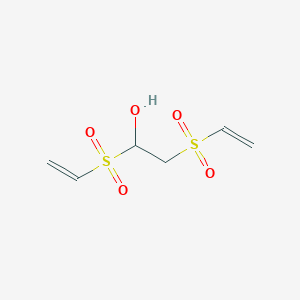![molecular formula C17H17LiSi B14263328 Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide CAS No. 185027-07-0](/img/no-structure.png)
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide is an organolithium compound with the molecular formula C17H17LiSi. This compound is notable for its unique structure, which includes a lithium atom bonded to a buta-2,3-dien-2-ide moiety and a methyl(diphenyl)silyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide typically involves the reaction of a suitable precursor with an organolithium reagent. One common method involves the reaction of 4-[methyl(diphenyl)silyl]buta-2,3-diene with n-butyllithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solution form and stored under an inert atmosphere to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, the compound acts as a strong nucleophile and can add to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent oxidation and decomposition. Solvents such as THF and diethyl ether are commonly used .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. Common products include substituted alkenes, alcohols, and other organosilicon compounds .
Aplicaciones Científicas De Investigación
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Catalysis: It is used as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide involves the transfer of the lithium atom to an electrophilic center in the target molecule. This transfer is facilitated by the highly polar nature of the carbon-lithium bond, which makes the compound a strong nucleophile. The resulting intermediate can then undergo further reactions to form the desired product .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide include other organolithium reagents such as:
- n-Butyllithium
- sec-Butyllithium
- tert-Butyllithium
- Phenyllithium
- Methyllithium
Uniqueness
What sets this compound apart from other organolithium compounds is its unique structure, which includes a buta-2,3-dien-2-ide moiety and a methyl(diphenyl)silyl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
| 185027-07-0 | |
Fórmula molecular |
C17H17LiSi |
Peso molecular |
256.4 g/mol |
InChI |
InChI=1S/C17H17Si.Li/c1-3-4-15-18(2,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-15H,1-2H3;/q-1;+1 |
Clave InChI |
OOAXYZPKHKLXAC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[C-]=C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








phosphanium perchlorate](/img/structure/B14263295.png)

![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
